molecular formula C10H13FN2 B1531662 2-(3-Fluoropyrrolidin-1-yl)aniline CAS No. 1893988-73-2

2-(3-Fluoropyrrolidin-1-yl)aniline

Cat. No. B1531662
CAS RN: 1893988-73-2
M. Wt: 180.22 g/mol
InChI Key: PPPXSCAVRTVOMS-UHFFFAOYSA-N
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Description

2-(3-Fluoropyrrolidin-1-yl)aniline is a fluorinated pyrrolidine derivative . The dihedral angle between the best planes of the benzene and pyrrolidine rings is 62.6° . The crystal packing features intermolecular N-H⋯F hydrogen bonds .


Synthesis Analysis

The synthesis of fluorinated pyrrolidine derivatives like 2-(3-Fluoropyrrolidin-1-yl)aniline has been studied . Asymmetric syntheses of enantiopure trans-3,4-difluoropyrrolidines have been prepared by the introduction of fluorine at both centers in a single operation using catalysts whose chirality depends on organofluorine asymmetry .


Molecular Structure Analysis

In the molecular structure of 2-(3-Fluoropyrrolidin-1-yl)aniline, the dihedral angle between the best planes of the benzene and pyrrolidine rings is 62.6° . The crystal packing features intermolecular N-H⋯F hydrogen bonds .


Physical And Chemical Properties Analysis

2-(3-Fluoropyrrolidin-1-yl)aniline is a fluorinated pyrrolidine derivative . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . This organic compound tends to darken when exposed to air and light .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of 2-(3-Fluoropyrrolidin-1-yl)aniline , is widely used in medicinal chemistry due to its versatility and biological relevance . The compound’s structure allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of drug molecules, which is crucial for binding to enantioselective proteins. This makes it a valuable scaffold for developing novel biologically active compounds aimed at treating human diseases.

CNS-Penetrant Na v 1.7 Blockers

2-(3-Fluoropyrrolidin-1-yl)aniline: derivatives have been identified as potent blockers of the Na v 1.7 channel, which is an attractive target for the treatment of pain . The ability to create selective, central nervous system (CNS)-penetrant Na v 1.7 blockers with good drug-like properties and safety profiles is a significant application in pain management research.

Agricultural Chemical Development

The introduction of fluorine atoms into lead structures is a common modification in the development of agricultural products. Compounds like 2-(3-Fluoropyrrolidin-1-yl)aniline can be used to create fluorine-containing substituents on aryl rings, leading to new agricultural active ingredients with improved physical, biological, and environmental properties .

Radiobiology and Imaging Agents

Fluorinated pyridines, such as those derived from 2-(3-Fluoropyrrolidin-1-yl)aniline , are of interest in radiobiology. They serve as potential imaging agents for various biological applications, including the synthesis of F 18 -substituted pyridines used in local radiotherapy of cancer .

Stereoselective Synthesis

The stereogenicity of the pyrrolidine ring in 2-(3-Fluoropyrrolidin-1-yl)aniline allows for the creation of different stereoisomers. The spatial orientation of substituents can lead to diverse biological profiles of drug candidates due to varying binding modes to enantioselective proteins .

Physicochemical Parameter Modification

Incorporating heteroatomic fragments like 2-(3-Fluoropyrrolidin-1-yl)aniline into drug molecules is a strategic approach to modify physicochemical parameters. This helps in achieving optimal ADME/Tox results for drug candidates, making it a critical aspect of pharmaceutical chemistry .

Safety and Hazards

Aniline compounds are known to be toxic and can cause harm if inhaled, swallowed, or in contact with skin . They may cause an allergic skin reaction, serious eye damage, and are suspected of causing genetic defects and cancer . They can also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-(3-fluoropyrrolidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-8-5-6-13(7-8)10-4-2-1-3-9(10)12/h1-4,8H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPXSCAVRTVOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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